molecular formula C11H9BrO3 B180100 Ethyl 5-bromobenzofuran-3-carboxylate CAS No. 137242-41-2

Ethyl 5-bromobenzofuran-3-carboxylate

Cat. No. B180100
M. Wt: 269.09 g/mol
InChI Key: ZBKAUMXETAHVCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09242998B2

Procedure details

Et2O (16.2 g, 99.5 mmol) was added to a solution of 5-bromo-2-hydroxybenzaldehyde (200 g, 995 mmol) in CH2Cl2 (500 mL), and then a solution of ethyl diazoacetate (180 g, 1.42 mol) in CH2Cl2 (500 mL) was introduced as evolution of N2 gas while the reaction was not allowed over 38° C. Once gas evolution ceased, the reaction mixture was concentrated by rotary evaporator and conc. H2SO4 (129 g, 1.29 mol, 98%) was added to the mixture while stirring. After 20 minutes, the acidic mixture was neutralized with Na2CO3 (a.q.). After the mixture was stored and crystallized overnight, ethyl 5-bromobenzofuran-3-carboxylate (100 g, yield: 75%) was obtained by filtration. 1H-NMR (400 MHz, CDCl3) δ 8.25 (s, 1H), 8.15˜8.21 (m, 1H), 7.44˜7.50 (m, 1H), 7.37˜7.42 (m, 1H), 4.41 (q, J=7.2 Hz, 2H), 1.43 (t, J=7.2 Hz, 3H).
Name
Quantity
16.2 g
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
180 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two
Name
Quantity
129 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][O:3][CH2:4][CH3:5].[Br:6][C:7]1[CH:8]=[CH:9]C(O)=C([CH:14]=1)C=O.[N+](=C[C:19]([O:21][CH2:22][CH3:23])=[O:20])=[N-].N#N.OS(O)(=O)=O.C([O-])([O-])=O.[Na+].[Na+]>C(Cl)Cl>[Br:6][C:7]1[CH:14]=[CH:5][C:4]2[O:3][CH:2]=[C:1]([C:19]([O:21][CH2:22][CH3:23])=[O:20])[C:9]=2[CH:8]=1 |f:5.6.7|

Inputs

Step One
Name
Quantity
16.2 g
Type
reactant
Smiles
CCOCC
Name
Quantity
200 g
Type
reactant
Smiles
BrC=1C=CC(=C(C=O)C1)O
Name
Quantity
500 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
180 g
Type
reactant
Smiles
[N+](=[N-])=CC(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Name
Quantity
500 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
129 g
Type
reactant
Smiles
OS(=O)(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was not allowed over 38° C
ADDITION
Type
ADDITION
Details
was added to the mixture
CUSTOM
Type
CUSTOM
Details
crystallized overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
BrC=1C=CC2=C(C(=CO2)C(=O)OCC)C1
Measurements
Type Value Analysis
AMOUNT: MASS 100 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 373.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.